

Technical Guide: Therapeutic Targeting of Benzisoxazole Compounds

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Compound of Interest

Compound Name: Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B15331595

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Executive Summary

The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in neuropsychiatry (e.g., Risperidone, Paliperidone), recent structure-activity relationship (SAR) expansions have validated its utility in oncology (VEGFR-2 inhibition), neurodegeneration (AChE inhibition), and antimicrobial therapies (DNA gyrase inhibition).

This technical guide dissects the pharmacological versatility of benzisoxazole. It moves beyond simple target listing to explain the mechanistic causality of binding, provides self-validating experimental protocols for target validation, and visualizes the critical signaling pathways involved.

Part 1: The Benzisoxazole Scaffold & SAR Logic

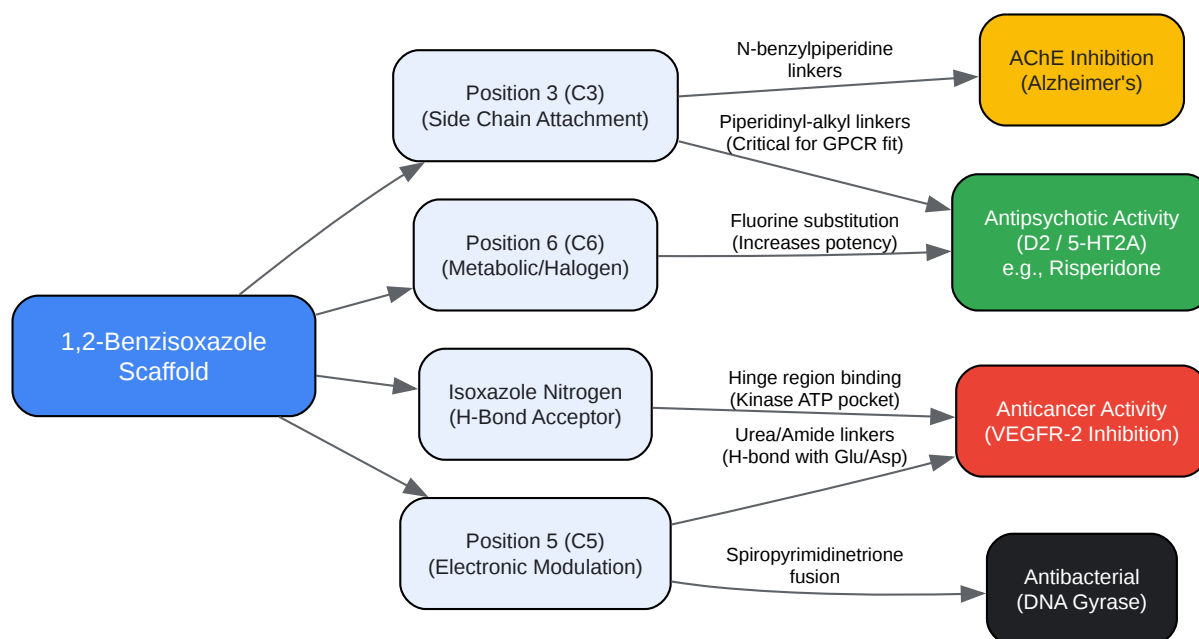
The benzisoxazole core consists of a benzene ring fused to an isoxazole ring. Its bioactivity is governed by the electronic distribution of the heterocycle and the vectors of its substituents.

Structural Pharmacology[1]

- Lipophilicity & CNS Penetration: The planar aromatic nature allows for π - π stacking interactions with aromatic residues (Phe, Trp, Tyr) in receptor binding pockets, particularly GPCRs.
- Bioisosterism: It frequently acts as a bioisostere for indole or benzothiophene, modulating metabolic stability and hydrogen bond acceptor capabilities.

Visualization: Structure-Activity Relationship (SAR)

The following diagram maps specific substitution patterns to their therapeutic endpoints.



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Caption: SAR map illustrating how specific regiochemical modifications on the benzisoxazole core dictate selectivity for GPCRs (D2/5-HT2A), Kinases (VEGFR-2), or Enzymes (AChE).

Part 2: Neuropsychiatric Targets (The Gold Standard)

The most established application of benzisoxazoles is in the treatment of schizophrenia and bipolar disorder.

Primary Targets: D2 and 5-HT2A Receptors

Benzisoxazole derivatives (Risperidone, Paliperidone, Iloperidone) function as Serotonin-Dopamine Antagonists (SDAs).

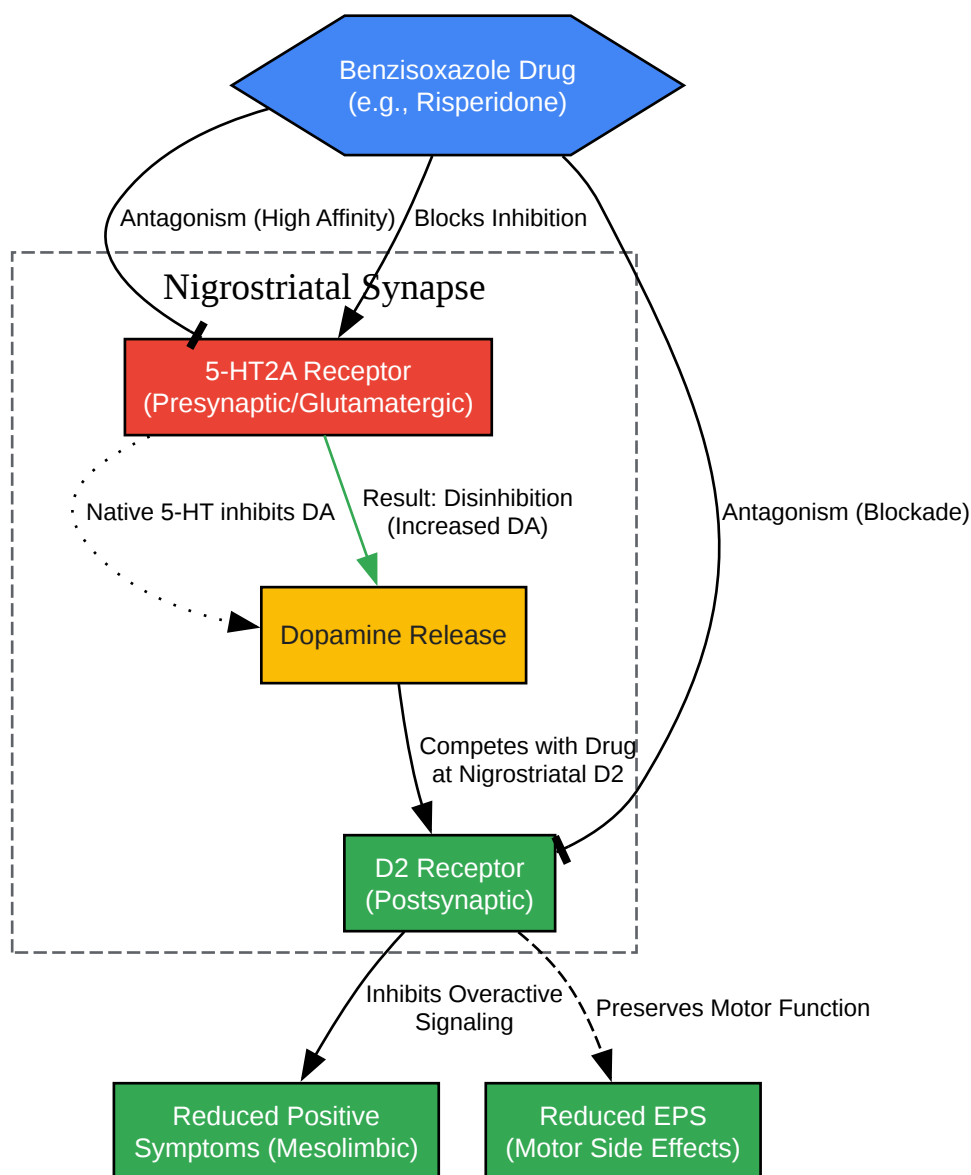
- Dopamine D2 Receptor (Antagonism): Blockade in the mesolimbic pathway reduces positive symptoms (hallucinations).
- Serotonin 5-HT2A Receptor (Antagonism): This is the differentiator. 5-HT2A antagonism in the nigrostriatal pathway disinhibits dopamine release, mitigating the Extrapyrimal Symptoms (EPS) caused by pure D2 blockade.

Mechanism of Action: The 5-HT2A/D2 Ratio

High affinity for 5-HT2A relative to D2 is the hallmark of "atypicality."^[1]

- Binding Kinetics: Benzisoxazoles often exhibit "fast-off" kinetics at the D2 receptor, further reducing EPS liability compared to typical antipsychotics like haloperidol.

Visualization: The SDA Signaling Mechanism



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Caption: Mechanistic flow of Serotonin-Dopamine Antagonism (SDA). 5-HT2A blockade increases dopamine in the striatum, competing with D2 blockade to prevent motor side effects.

Part 3: Emerging Targets in Oncology & Neurodegeneration

Oncology: VEGFR-2 Inhibition

Recent medicinal chemistry efforts have pivoted benzisoxazoles toward kinase inhibition, specifically Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2]

- Mechanism: Benzisoxazoles act as Type II kinase inhibitors. The nitrogen of the isoxazole ring often interacts with the "hinge region" of the ATP-binding pocket, while substituents at C5 or C6 extend into the hydrophobic allosteric pocket.
- Therapeutic Goal: Anti-angiogenesis (starving the tumor of blood supply).
- Key Data: Novel benzoxazole/benzisoxazole hybrids have shown IC50 values in the nanomolar range (e.g., 50-100 nM) against VEGFR-2, comparable to Sorafenib.

Neurodegeneration: AChE Inhibition[6][7]

- Target: Acetylcholinesterase (AChE).[3][4][5]
- Design Strategy: Dual binding site inhibitors. The benzisoxazole moiety binds to the Peripheral Anionic Site (PAS) or the Catalytic Active Site (CAS) of the enzyme, often linked via a spacer to a protonatable amine (like piperidine).
- Synergy: Some derivatives are designed as Multi-Target Directed Ligands (MTDLs), combining AChE inhibition with 5-HT4 agonism to promote non-amyloidogenic processing of APP (Amyloid Precursor Protein).

Part 4: Experimental Validation Framework

This section provides self-validating protocols. "Self-validating" means the protocol includes internal controls (positive/negative) and specific acceptance criteria.

Protocol A: Membrane Radioligand Binding Assay (D2/5-HT2A)

Objective: Determine the affinity (

) of a benzisoxazole derivative for D2 or 5-HT2A receptors.

Materials:

- Source: CHO cells stably expressing human D2 or 5-HT2A receptors.
- Radioligand:

-Spiperone (0.2 - 1.0 nM).

- Non-specific binding control: Haloperidol (10 μ M).

Step-by-Step Workflow:

- Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.
- Incubation:
 - Total Binding: Membrane +

-Spiperone + Vehicle.
 - Non-Specific Binding (NSB): Membrane +

-Spiperone + Haloperidol (excess).
 - Test: Membrane +

-Spiperone + Benzisoxazole Analog (concentration gradient

to

M).
- Equilibrium: Incubate at 25°C for 60 minutes (ensure equilibrium is reached; validate with time-course if unknown).
- Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter) using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Data Analysis:
 - Calculate Specific Binding = Total - NSB.
 - Fit data to a one-site competition model to determine

- Convert to

using the Cheng-Prusoff equation:

Validation Check: If Hill slope deviates significantly from 1.0 (e.g., < 0.8 or > 1.2), suspect negative cooperativity or multiple binding sites.

Protocol B: Ellman's Colorimetric Assay (AChE Inhibition)

Objective: Quantify inhibition of Acetylcholinesterase.^{[6][7]}

Step-by-Step Workflow:

- Reagents: Acetylthiocholine iodide (ATCh, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, chromogen), Electric eel or Human recombinant AChE.
- Setup: In a 96-well plate, add:
 - 140 μ L Phosphate Buffer (pH 8.0).
 - 20 μ L Test Compound (Benzisoxazole derivative).
 - 20 μ L Enzyme solution (AChE).
- Pre-incubation: Incubate for 15 mins at room temperature.
- Reaction Start: Add 10 μ L ATCh and 10 μ L DTNB.
- Kinetics: Measure absorbance at 412 nm every 30 seconds for 5 minutes.
- Calculation:
 - Rate of reaction (

) = Slope of Absorbance vs. Time.

- % Inhibition =

.

- Calculate

from dose-response curve.

Validation Check: Use Donepezil as a positive control.

for Donepezil should be in the range of 10-30 nM.

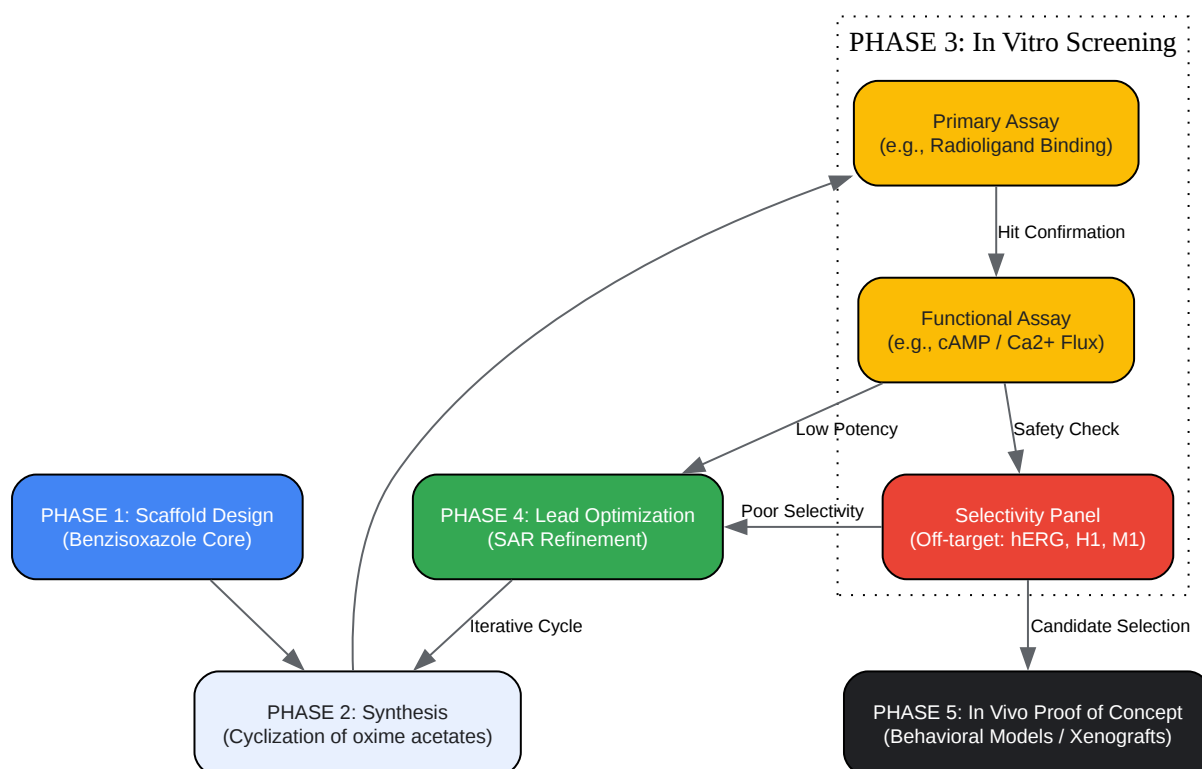
Part 5: Quantitative Data Summary

Table 1: Comparative Therapeutic Profiles of Benzisoxazole Derivatives

Therapeutic Class	Primary Target	Secondary Target	Key Mechanism	Representative Compound
Antipsychotic	5-HT _{2A} (nM)	D ₂ (nM)	SDA (Atypicality)	Risperidone
Antipsychotic	5-HT _{2A} / D ₂	-Adrenergic	Extended Release / Active Metabolite	Paliperidone
Anticancer	VEGFR-2 (nM)	EGFR / Tubulin	Angiogenesis Inhibition	Experimental (e.g., Cmpd 12I) [1]
Alzheimer's	AChE (nM)	5-HT ₄ (Agonist)	Symptomatic + Disease Modifying	Experimental (e.g., Donecopride analogs) [2]
Antibacterial	DNA Gyrase	Topoisomerase IV	DNA Synthesis Blockade	Spiropyrimidinetriones [3]

Part 6: Experimental Workflow Visualization

The following diagram outlines the logical flow from scaffold selection to lead optimization for a benzisoxazole candidate.



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Caption: Iterative drug discovery workflow for benzisoxazole derivatives, emphasizing the feedback loop between in vitro screening and SAR refinement.

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